

(all-E)-UAB30: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

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Compound of Interest

Compound Name: (all-E)-UAB30

Cat. No.: B15541641

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(all-E)-UAB30, also known as 9-cis-UAB30, is a conformationally defined synthetic analog of 9-cis-retinoic acid.[1] It is a potent and selective agonist for the retinoid X receptor (RXR) with limited or antagonistic activity towards the retinoic acid receptor (RAR).[1] This selectivity is believed to contribute to its favorable toxicity profile compared to other retinoids.[2][3] UAB30 has demonstrated significant anti-tumor effects in a variety of malignancies, both in vitro and in vivo, and is under investigation as a potential chemopreventive agent.[2][4] This technical guide provides an in-depth overview of the synthesis, chemical properties, and biological activities of **(all-E)-UAB30**.

Chemical Properties and Data

(all-E)-UAB30 is chemically known as (2E,4E,6E)-8-((E)-3,4-dihydronaphthalen-1(2H)-ylidene)-3,7-dimethylocta-2,4,6-trienoic acid. Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	(2E,4E,6E)-8-((E)-3,4-dihydronaphthalen-1(2H)-ylidene)-3,7-dimethylocta-2,4,6-trienoic acid	
Synonyms	9-cis-UAB30, 9cUAB30	
CAS Number	205252-59-1	
Chemical Formula	C ₂₀ H ₂₂ O ₂	
Molecular Weight	294.39 g/mol	
Appearance	Not specified in provided results	
Solubility	Soluble in DMSO, insoluble in water.	
Storage	Dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years).	
Shelf Life	>2 years if stored properly.	

Biological Activity and Quantitative Data

UAB30 exerts its biological effects primarily through the activation of RXR. This leads to a cascade of events that can inhibit cancer cell growth and survival. The following tables summarize key quantitative data on the biological activity of **(all-E)-UAB30** in various cancer cell lines.

Table 1: Cytotoxicity of (all-E)-UAB30 in Cancer Cell Lines

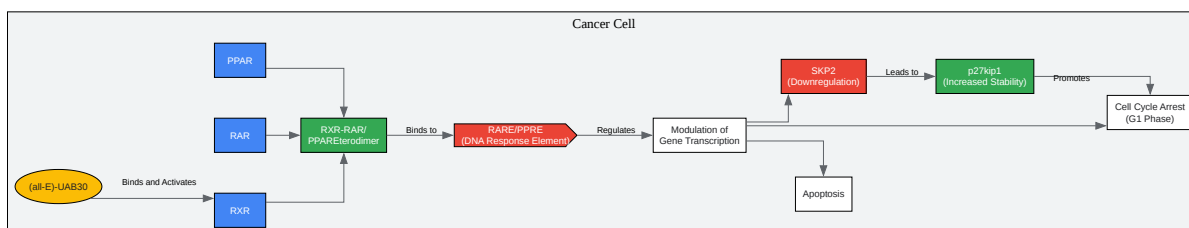
Cell Line	Cancer Type	Parameter	Value (μM)	Treatment Duration	Reference
RD	Rhabdomyosarcoma	LD ₅₀	26.5	48 hours	[2]
SJCRH30	Rhabdomyosarcoma	LD ₅₀	26.1	48 hours	[2]
D341	Medulloblastoma	LD ₅₀	~30	72 hours	[1]
MyLa	Cutaneous T-cell Lymphoma	IC ₅₀	Not specified	48 hours	[5]
HuT 78	Cutaneous T-cell Lymphoma	IC ₅₀	Not specified	48 hours	[5]
Jurkat	T-cell Leukemia	IC ₅₀	32	48 hours	

Table 2: Effect of (all-E)-UAB30 on Cell Cycle Distribution

Cell Line	Cancer Type	Treatment	% Cells in G1 Phase	% Cells in S Phase	Reference
RD	Rhabdomyosarcoma	UAB30 (10 μ M)	Significant Increase	Significant Decrease	[2]
SJCRH30	Rhabdomyosarcoma	UAB30 (10 μ M)	Significant Increase	Significant Decrease	[2]
D341	Medulloblastoma	UAB30 (5 μ M)	Increased	Decreased	[1]
D384	Medulloblastoma	UAB30 (5 μ M)	Increased	Decreased	[1]
D425	Medulloblastoma	UAB30 (5 μ M)	Increased	Decreased	[1]
MyLa	Cutaneous T-cell Lymphoma	UAB30 (25 μ M)	Increased	Decreased	[5]
HuT 78	Cutaneous T-cell Lymphoma	UAB30 (10 μ M and 25 μ M)	Increased	Decreased	[5]

Signaling Pathways

The primary mechanism of action of **(all-E)-UAB30** is the activation of the Retinoid X Receptor (RXR). Upon binding, UAB30 induces a conformational change in the RXR, leading to the formation of heterodimers with other nuclear receptors, such as the Retinoic Acid Receptor (RAR) and Peroxisome Proliferator-Activated Receptor (PPAR).[6] These heterodimers then bind to specific DNA response elements in the promoter regions of target genes, modulating their transcription. This can lead to the induction of apoptosis and cell cycle arrest. In some cancer cell types, UAB30's effects are independent of the FAK, ERK, and AKT signaling pathways.[2] In cutaneous T-cell lymphoma, UAB30 has been shown to downregulate SKP2, leading to an increase in p27kip1 protein stability and subsequent cell cycle arrest.[5]



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UAB30 Signaling Pathway

Experimental Protocols

Synthesis of (all-E)-UAB30

A large-scale synthesis of **(all-E)-UAB30** has been described, with the final steps detailed as follows:

(2E,4E,6Z,8E)-Ethyl 8-(3',4'-Dihydro-1'(2'H)-naphthalen-1'-ylidene)-3,7-dimethyl-2,4,6-octatrienoate (Precursor): A solution of the corresponding phosphonate in freshly distilled THF is added to a suspension of sodium hydride in THF. The resulting mixture is stirred, followed by the addition of HMPA. After further stirring, a solution of the appropriate aldehyde in THF is added dropwise at 0°C. The reaction is stirred overnight at room temperature. The mixture is then quenched with saturated aqueous ammonium chloride and extracted with ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel.

(2E,4E,6Z,8E)-8-(3',4'-Dihydro-1'(2'H)-naphthalen-1'-ylidene)-3,7-dimethyl-2,4,6-octatrienoic Acid (**(all-E)-UAB30**): The ethyl ester precursor is suspended in methanol and warmed. A solution of potassium hydroxide in distilled and degassed water is added, and the mixture is

refluxed for 1 hour. After cooling to 0°C, the mixture is diluted with ice-cold water and slowly acidified with ice-cold 2 N HCl to approximately pH 2. The resulting precipitate is filtered, and the solid is redissolved in ether. The ether solution is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is recrystallized from an appropriate solvent system to yield the final compound.

Biological Assays

The following are representative protocols for assessing the biological activity of **(all-E)-UAB30**.

Cell Viability Assay (alamarBlue®):

- Plate 1.5×10^4 cells per well in a 96-well plate and allow them to adhere.
- Treat the cells with increasing concentrations of **(all-E)-UAB30** for 48 hours.[2]
- Add alamarBlue® reagent to each well and incubate for a specified time.
- Measure the absorbance at the appropriate wavelengths to determine cell viability.

Cell Proliferation Assay (BrdU):

- Plate 1.5×10^4 cells per well in a 96-well plate.
- Treat the cells with **(all-E)-UAB30** at a concentration well below the LD₅₀ for 48 hours.[2]
- Add BrdU to the wells and incubate to allow for incorporation into newly synthesized DNA.
- Fix the cells and detect incorporated BrdU using an anti-BrdU antibody and a suitable detection method (e.g., colorimetric or fluorescent).

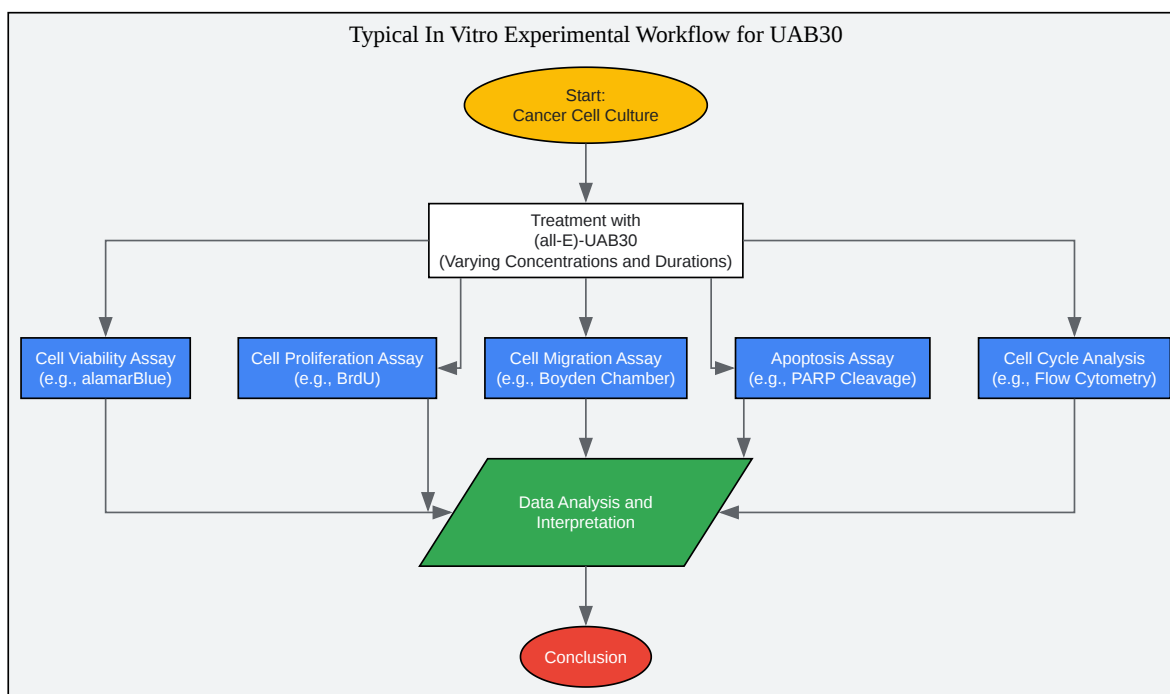
Cell Migration Assay (Modified Boyden Chamber):

- Coat the bottom of a modified Boyden chamber insert with an appropriate extracellular matrix protein (e.g., collagen Type I).
- Treat 4×10^4 cells with increasing concentrations of **(all-E)-UAB30**.

- Plate the treated cells into the inserts.
- Allow the cells to migrate through the 8 μ M micropores for 24 hours.[2]
- Stain and count the migrated cells using a light microscope.

Apoptosis Assay (PARP Cleavage):

- Treat cells with increasing concentrations of **(all-E)-UAB30**.
- Lyse the cells and collect the whole-cell lysates.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Perform immunoblotting using an antibody specific for cleaved PARP to detect the apoptotic marker.[2]



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In Vitro Experimental Workflow

Conclusion

(all-E)-UAB30 is a promising synthetic retinoid with selective RXR agonist activity and a favorable toxicity profile. Its ability to induce apoptosis and cell cycle arrest, while inhibiting proliferation and migration in various cancer cell lines, underscores its potential as a therapeutic and chemopreventive agent. The detailed synthesis and experimental protocols provided in this guide offer a valuable resource for researchers in the fields of oncology and drug development. Further investigation into the diverse signaling pathways modulated by UAB30 will continue to elucidate its full therapeutic potential.

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